molecular formula C7H14O2 B6154704 1-(oxolan-2-yl)propan-2-ol CAS No. 872303-23-6

1-(oxolan-2-yl)propan-2-ol

Cat. No.: B6154704
CAS No.: 872303-23-6
M. Wt: 130.18 g/mol
InChI Key: CAHGFMDHALWJAS-UHFFFAOYSA-N
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Properties

CAS No.

872303-23-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(oxolan-2-yl)propan-2-ol

InChI

InChI=1S/C7H14O2/c1-6(8)5-7-3-2-4-9-7/h6-8H,2-5H2,1H3

InChI Key

CAHGFMDHALWJAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCO1)O

Purity

95

Origin of Product

United States

Biological Activity

1-(Oxolan-2-yl)propan-2-ol, also known as (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique oxolane structure contributes to its potential biological activities, making it a valuable compound for various applications, including drug development and synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which are crucial in drug development.
  • Enzyme Interaction : The hydroxyl group present in the molecule can participate in hydrogen bonding and other interactions, influencing enzyme activity and modulating biochemical pathways.
  • Lipophilicity : The presence of the oxolane ring enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets effectively.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxolane ring may play a role in disrupting microbial membranes .
  • Antiviral Properties : Some derivatives have been explored for their antiviral effects, particularly against viruses such as SARS-CoV-2. In silico studies have shown that certain compounds can inhibit viral proteases, suggesting potential therapeutic applications .
  • Pharmacological Applications : The compound's derivatives are being investigated for their ability to target specific enzymes or receptors involved in various diseases, including metabolic disorders and cancer.

Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-olAntiviral
(R)-2-Methyl-3-(oxolan-2-yloxy)propan-1-olEnzyme Inhibition

Case Study 1: Antiviral Activity Against SARS-CoV

A study investigated the efficacy of essential oil compounds, including derivatives of oxolane-based structures, against SARS-CoV. Molecular docking simulations revealed that these compounds could effectively bind to the viral protease, inhibiting its activity and thus preventing viral replication .

Case Study 2: Enzyme Interaction Profiles

Research examining the interaction profiles of (R)-2-Methyl-3-(oxolan-2-yloxy)propan-1-ol demonstrated significant inhibition of specific enzymes involved in lipid metabolism. This inhibition was linked to the compound’s ability to modify lipid bilayer properties, enhancing its therapeutic potential against metabolic disorders.

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